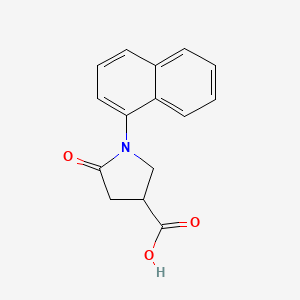

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHILSRKCHUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375049 | |

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340319-91-7 | |

| Record name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthetic Pathway for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is based on established methodologies for analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Core Synthesis Strategy

The most direct and frequently employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between a primary aromatic amine and itaconic acid.[1][2][3][4] This approach offers a straightforward route to the desired heterocyclic scaffold. In the context of the target molecule, the synthesis would involve the reaction of 1-naphthylamine with itaconic acid.

This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Experimental Protocol: A Proposed Method

The following is a detailed experimental protocol for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, adapted from established procedures for similar compounds.[1][3][4]

Materials:

-

1-Naphthylamine

-

Itaconic acid

-

Water or an appropriate solvent (e.g., acetic acid)[2]

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine and itaconic acid in a suitable molar ratio (typically ranging from 1:1 to 1:1.5).

-

Solvent Addition: Add water or an alternative solvent to the flask. The choice of solvent can influence the reaction rate and workup procedure. Some syntheses are performed under solvent-free conditions at elevated temperatures.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150°C) and maintain this temperature for several hours (ranging from 4 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][2][3]

-

Workup: After completion of the reaction, cool the mixture to room temperature. The workup procedure may vary depending on the solvent used and the properties of the product. A typical workup involves:

-

Acidification of the reaction mixture with hydrochloric acid to precipitate the product.

-

Alternatively, if the product is soluble, the mixture may be basified with sodium hydroxide and extracted with an organic solvent to remove unreacted amine. The aqueous layer is then acidified to precipitate the carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Data Presentation

| Parameter | Expected Value/Range | Method of Analysis |

| Yield | 60-90% | Gravimetric analysis after purification |

| Melting Point | Dependent on purity | Melting point apparatus |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| ¹H NMR | Characteristic peaks for aromatic, pyrrolidinone, and carboxylic acid protons | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR | Characteristic peaks for aromatic, pyrrolidinone, and carbonyl carbons | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product | Mass Spectrometry (MS) |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (acid and amide), N-H, and aromatic C-H bonds | Infrared (IR) Spectroscopy |

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Caption: Proposed synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

The following diagram illustrates the general workflow for the synthesis and purification process.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a small molecule featuring a pyrrolidinone scaffold, a structure of significant interest in medicinal chemistry. The pyrrolidinone ring is a privileged motif found in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core physicochemical properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, offering critical data and methodologies for researchers engaged in drug discovery and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3S)-1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid |

| CAS Number | 340319-91-7[1] |

| Molecular Formula | C₁₅H₁₃NO₃[2][] |

| Molecular Weight | 255.27 g/mol [2][] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=O)CC(C3)C(=O)O |

| InChI Key | XARHILSRKCHUAE-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes key physicochemical parameters for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value (Predicted) | Experimental Protocol Reference |

| Melting Point (°C) | 211 | Section 4.1 |

| Boiling Point (°C) | 580.7 ± 43.0 | Section 4.2 |

| Density (g/cm³) | 1.366 ± 0.06 | Section 4.3 |

| pKa | 4.47 ± 0.20 | Section 4.4 |

| LogP | Not available | Section 4.5 |

Note: The values presented are predicted and should be confirmed through experimental validation.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. The melting point is reported as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

Due to the high predicted boiling point and potential for decomposition, the experimental determination of the boiling point at atmospheric pressure is not recommended. If required, it should be determined under reduced pressure.

Density Determination

The density of a compound can be determined using various methods. The choice of method depends on the physical state and the amount of sample available.

Methodology: Gas Pycnometry (for solid samples)

-

Principle: Gas pycnometry is used to determine the volume of a solid by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber with and without the sample.

-

Procedure:

-

A known weight of the solid sample is placed in the sample chamber.

-

The chamber is sealed and filled with helium gas to a specific pressure.

-

The gas is then expanded into a second, calibrated reference chamber, and the resulting pressure is measured.

-

By applying the gas laws, the volume of the sample can be accurately determined.

-

The density is calculated by dividing the mass of the sample by its volume.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is its ability to partition between an organic and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method [4][5][6][7]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The mixture is gently shaken or agitated at a constant temperature for a sufficient period (e.g., 24 hours) to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Workflow

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids typically involves the Michael addition of an arylamine to itaconic acid, followed by cyclization.

Experimental Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive physicochemical characterization of a new chemical entity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. The data and protocols presented herein are intended to support researchers in their efforts to design and develop novel therapeutics based on the pyrrolidinone scaffold. Experimental validation of the predicted properties is crucial for advancing this compound through the drug discovery pipeline.

References

- 1. pschemicals.com [pschemicals.com]

- 2. bio-fount.com [bio-fount.com]

- 4. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

In-Depth Technical Guide: 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 340319-91-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, with CAS number 340319-91-7, is a synthetic organic compound recognized as a valuable scaffold in medicinal chemistry and drug discovery. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, its core structure, 1-aryl-5-oxopyrrolidine-3-carboxylic acid, is a well-established pharmacophore. Derivatives of this scaffold have demonstrated significant potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols based on analogous compounds, offering a foundational resource for researchers exploring this chemical space.

Physicochemical Properties

While experimental data for the target compound is scarce, its basic properties are listed by chemical suppliers.

| Property | Value |

| CAS Number | 340319-91-7 |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Synonyms | (3S)-1-(1-naphthyl)-5-oxo-pyrrolidine-3-carboxylate |

Synthesis

The general synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a straightforward one-pot condensation reaction between an appropriate aromatic amine and itaconic acid. This method is efficient and can be adapted for a variety of substituted anilines.

Experimental Protocol: General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol is based on the synthesis of a structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[1].

Materials:

-

Aromatic amine (e.g., 1-naphthylamine)

-

Itaconic acid

-

Water

-

5% Hydrochloric acid

-

5% Sodium hydroxide solution

Procedure:

-

A mixture of the aromatic amine (1.0 eq) and itaconic acid (1.5 eq) in water is refluxed for 12 hours.

-

After cooling, 5% hydrochloric acid is added, and the mixture is stirred.

-

The resulting precipitate is collected by filtration and washed with water.

-

For purification, the crude product is dissolved in 5% sodium hydroxide solution and filtered.

-

The filtrate is then acidified with 5% hydrochloric acid to a pH of approximately 5 to precipitate the pure product.

-

The purified solid is collected by filtration, washed with water, and dried.

Biological Activities of Structurally Related Compounds

While specific biological data for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is not available, extensive research on its analogs reveals significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid, particularly hydrazones and azoles, have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: In Vitro Antimicrobial Activity of Selected 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives [2]

| Derivative Moiety | Target Organism(s) | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 5-nitrothien-2-yl | Staphylococcus aureus | < 7.8 |

| Benzylidene | Staphylococcus aureus | 3.9 |

Anticancer Activity

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been utilized to develop compounds with cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]

| Compound ID | Target Cell Line | Observed Activity |

| 18-22 | A549 (Human Lung Carcinoma) | Potent anticancer activity |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds based on the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.

Antimicrobial Susceptibility Testing (Broth Microdilution)[2]

-

Preparation of Compounds: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

Caption: A generalized workflow for the synthesis and biological evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a promising, yet underexplored, molecule in the field of drug discovery. The robust synthetic route to its core structure and the significant biological activities exhibited by its analogs suggest that this compound and its derivatives are worthy of further investigation. The methodologies and data presented in this guide, drawn from closely related compounds, provide a solid foundation for initiating research programs aimed at developing novel therapeutics based on this versatile scaffold. Future studies should focus on the synthesis of a diverse library of derivatives of the title compound and a comprehensive evaluation of their biological properties to elucidate their therapeutic potential.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate: Current Research Status

A comprehensive search for published scientific literature regarding the biological activity, mechanism of action, and experimental data for the compound (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate (CAS Number: 340319-91-7) has been conducted. The search indicates a significant lack of publicly available research on this specific molecule.

While the compound is listed in several chemical supplier databases, there are no discernible peer-reviewed articles, clinical trial records, or patents that detail its pharmacological properties. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathways, cannot be fulfilled at this time due to the absence of primary research data.

The broader chemical class to which this compound belongs, encompassing pyrrolidine and naphthalene derivatives, is an active area of investigation in medicinal chemistry. Research into structurally related compounds suggests potential therapeutic applications, as outlined below.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent structural motif in a vast number of biologically active compounds.[1][2][3] Its prevalence in drug discovery can be attributed to several key features:

-

Stereochemistry and 3D Structure: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of stereochemically complex molecules with well-defined three-dimensional shapes. This is crucial for achieving high-affinity and selective interactions with biological targets.[1][2]

-

Physicochemical Properties: The pyrrolidine moiety can enhance the aqueous solubility of a drug candidate and provides a nitrogen atom that can act as a hydrogen bond acceptor, improving pharmacokinetic profiles.[4][5]

-

Versatile Synthetic Chemistry: A wide range of synthetic methods exists for both the construction of the pyrrolidine ring and its subsequent functionalization, allowing for the creation of diverse chemical libraries for screening.[1]

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core, similar to the requested compound, have been synthesized and investigated for various biological activities, including antimicrobial and anticancer properties.

Naphthalene Derivatives in Medicinal Chemistry

The naphthalene moiety is a bicyclic aromatic hydrocarbon that is also frequently incorporated into the design of therapeutic agents. Its large, planar, and lipophilic surface can engage in π-stacking and hydrophobic interactions within protein binding sites. Naphthalene-based compounds have been explored for a range of activities, including as anticancer and antimicrobial agents. For instance, some studies have shown that naphthalene-1,4-dione analogues exhibit cytotoxicity against cancer cell lines.

Potential Research Directions

Given the structural features of (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate, it is plausible that it could be synthesized and evaluated for biological activities similar to other compounds containing these scaffolds. A general workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow

This section presents a generalized workflow that researchers might follow to synthesize and evaluate a novel compound like (3S)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate. It must be emphasized that this is a theoretical workflow and is not based on published studies of the specific compound .

Chemical Synthesis and Characterization

The synthesis would likely start from commercially available precursors, such as itaconic acid and 1-naphthylamine. A potential synthetic route is illustrated in the diagram below.

Upon successful synthesis, the compound's structure would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. Its purity would be determined by methods like High-Performance Liquid Chromatography (HPLC).

Biological Screening

The compound would then be subjected to a battery of in vitro biological assays to identify any potential therapeutic activity.

References

An In-Depth Technical Guide to 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: Molecular Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid possesses a core pyrrolidinone ring, a five-membered lactam, substituted at the nitrogen atom with a naphthalen-1-yl group and at the 3-position with a carboxylic acid. The presence of the bulky, aromatic naphthalene moiety and the carboxylic acid group are key determinants of its physicochemical properties and potential biological interactions.

Table 1: Chemical and Physical Properties of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

| Property | Value | Source |

| IUPAC Name | (3S)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid | [1] |

| CAS Number | 340319-91-7 | [1] |

| Molecular Formula | C₁₅H₁₃NO₃ | [1] |

| Molecular Weight | 255.27 g/mol | - |

| Melting Point | Not available in the reviewed literature. | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | - |

Experimental Protocols

Proposed Synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a primary amine with itaconic acid. The following is a proposed experimental protocol adapted from literature procedures for analogous compounds.

Reaction Scheme:

Figure 1: Proposed synthesis of the target compound.

Materials:

-

1-Naphthylamine

-

Itaconic acid

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine (1 equivalent) in deionized water.

-

Add itaconic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to pH 2-3 to precipitate the product.

-

Filter the crude product and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Spectroscopic Data (Predicted)

As experimental spectra for the title compound were not found in the reviewed literature, the following data are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidinone CH₂ | 2.7 - 2.9 | m |

| Pyrrolidinone CH | 3.4 - 3.6 | m |

| Pyrrolidinone N-CH₂ | 4.0 - 4.2 | t |

| Naphthalene H | 7.4 - 8.2 | m |

| Carboxylic Acid OH | ~12.5 | br s |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrolidinone CH₂ | 35 - 37 |

| Pyrrolidinone CH | 38 - 40 |

| Pyrrolidinone N-CH₂ | 50 - 52 |

| Naphthalene C | 122 - 135 |

| Naphthalene C (quaternary) | 130 - 140 |

| C=O (amide) | 172 - 174 |

| C=O (acid) | 174 - 176 |

IR Spectroscopy

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| C=O (Amide) | 1660 - 1690 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Potential Biological Activity and Signaling Pathway

While direct biological studies on 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid are limited, derivatives of the 5-oxopyrrolidine scaffold have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Notably, some 2-oxopyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[]

The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf-2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf-2. The stabilized Nrf-2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes and other protective proteins.

Given the structural similarities, it is plausible that 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid could also modulate this pathway.

Figure 2: Proposed Nrf-2 signaling pathway.

Conclusion

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest due to its unique structural features, combining a pyrrolidinone core with a naphthalene moiety. While specific experimental data on its properties and biological activity are sparse in the public domain, this guide provides a framework for its synthesis and characterization based on analogous compounds. The potential for this class of molecules to modulate the Nrf-2 signaling pathway suggests a promising avenue for future research in the development of novel therapeutic agents for conditions associated with oxidative stress. Further experimental validation is necessary to confirm the predicted properties and hypothesized biological activity of this compound.

References

"1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest with potential applications in medicinal chemistry and drug discovery, as derivatives of 5-oxopyrrolidine have shown biological activity.[3][4][5] A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its advancement in any research or development pipeline. Solubility impacts bioavailability and formulation, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products. This guide serves as a practical resource for scientists to design and execute the necessary experiments to characterize this compound.

Chemical and Physical Properties

A summary of the basic chemical information for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is provided in the table below.

| Property | Value |

| IUPAC Name | 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid |

| CAS Number | 340319-91-7 |

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Data sourced from publicly available chemical databases.[1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections describe standard protocols for determining the solubility of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Qualitative Solubility Testing

Qualitative solubility tests provide a rapid assessment of a compound's solubility in various solvents. As a carboxylic acid, the solubility of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is expected to be pH-dependent.

Experimental Protocol:

-

Add approximately 1-2 mg of the solid compound to a small test tube.

-

Add 0.5 mL of the desired solvent (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, methanol, DMSO).[6][7][8]

-

Agitate the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble."[7]

-

For tests in acidic or basic solutions, the formation of a precipitate upon neutralization can confirm the initial dissolution.[7][8] The reaction of a carboxylic acid with sodium bicarbonate may produce CO2 bubbles, providing a strong indication of its acidic nature.[6][8]

Expected Qualitative Solubility Results (Hypothetical):

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble to Sparingly Soluble | The presence of the large, nonpolar naphthalene ring is likely to dominate over the polar carboxylic acid and lactam groups. |

| 5% NaOH | Soluble | The carboxylic acid will be deprotonated to form a more soluble sodium carboxylate salt.[6][7] |

| 5% NaHCO3 | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate to form a soluble salt.[6][8] |

| 5% HCl | Insoluble | The compound is not expected to have a basic functional group that would be protonated in acidic conditions.[7] |

| Ethanol | Soluble | The compound is likely to be soluble in polar organic solvents. |

| Methanol | Soluble | Similar to ethanol, solubility is expected. |

| DMSO | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

Quantitative Solubility Determination

For drug development purposes, a quantitative measure of solubility is essential. The equilibrium solubility method is a common approach.

Experimental Protocol (Equilibrium Solubility Method):

-

Prepare a series of vials containing a fixed volume of the desired buffer or solvent.

-

Add an excess amount of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid to each vial to create a saturated solution.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Quantitative Solubility Data:

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffer (pH 2.0) | 25 | < 1 |

| Water | 25 | 5 |

| Phosphate Buffer (pH 7.4) | 25 | 150 |

| Phosphate Buffer (pH 9.0) | 25 | > 1000 |

Stability Assessment

Stability testing is crucial to ensure the quality, safety, and efficacy of a potential drug candidate.[9][][11] It involves subjecting the compound to various environmental conditions to evaluate its degradation profile.[]

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[9]

Experimental Protocol:

-

Prepare solutions of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in appropriate solvents.

-

Expose the solutions and solid material to a range of stress conditions as outlined in the table below.[9][12]

-

At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Stress Testing Conditions:

| Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H2O2 at room temperature for 24 hours |

| Thermal Degradation | Solid and solution stored at 80°C for 48 hours |

| Photostability | Expose solid and solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish a re-test period or shelf-life.[12][13]

Experimental Protocol:

-

Package the solid 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid in a container closure system that mimics the proposed storage and distribution packaging.[13]

-

Store the samples under the long-term and accelerated storage conditions recommended by the International Council for Harmonisation (ICH).[9][11]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies), withdraw samples and analyze them for appearance, assay, and degradation products using a validated stability-indicating method.[9][11][13]

ICH Recommended Storage Conditions:

| Study | Storage Condition |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Hypothetical Long-Term Stability Data (at 25°C/60% RH):

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | No change | 99.7 | 0.20 |

| 6 | No change | 99.8 | 0.18 |

| 12 | No change | 99.6 | 0.25 |

| 24 | No change | 99.5 | 0.35 |

| 36 | No change | 99.3 | 0.48 |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Caption: Workflow for Solubility Characterization.

Caption: Workflow for Stability Assessment.

Conclusion

This technical guide has outlined the essential experimental protocols for determining the solubility and stability of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid. Although specific data for this compound is sparse, the methodologies presented provide a robust framework for its characterization. Adherence to these protocols will generate the critical data needed to support the progression of this compound in research and development, ensuring a comprehensive understanding of its physicochemical properties. For long-term storage, it is recommended to keep the compound at -20°C for extended periods (1-2 years) or at -4°C for shorter durations (1-2 weeks), as suggested by preliminary supplier information.[1] However, these recommendations should be confirmed through rigorous stability studies as detailed in this guide.

References

- 1. Error-系统IO操作失败 [bio-fount.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. is.muni.cz [is.muni.cz]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. gmpsop.com [gmpsop.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

potential biological activity of novel 5-oxopyrrolidine derivatives

An In-depth Technical Guide to the Potential Biological Activity of Novel 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine, or 2-pyrrolidinone, scaffold is a prominent structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comprehensive overview of the anticancer, antimicrobial, and neuroprotective potential of novel derivatives of this versatile heterocyclic system, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Recent research has highlighted 5-oxopyrrolidine derivatives as promising candidates for anticancer drug development.[2] Studies have demonstrated that modifications to the core structure, such as the introduction of azole, diazole, and hydrazone moieties, can lead to potent activity against various cancer cell lines.[1][3]

Quantitative Data: In Vitro Anticancer Activity

A series of novel 5-oxopyrrolidine derivatives were evaluated for their anticancer properties against the A549 human lung adenocarcinoma cell line.[1] The viability of cells was assessed after 24-hour exposure to the compounds at a concentration of 100 µM.[4]

| Compound | Moiety/Substituent | Target Cell Line | Concentration (µM) | Cell Viability (%)[4] |

| 18 | Benzimidazole | A549 | 100 | ~40 |

| 19 | 1,2,4-Triazole | A549 | 100 | ~35 |

| 20 | Thiophene Hydrazone | A549 | 100 | ~30 |

| 21 | 5-Nitrothiophene Hydrazone | A549 | 100 | ~25 |

| 22 | 2,5-Dimethylpyrrole | A549 | 100 | ~20 |

| Cisplatin | (Positive Control) | A549 | 100 | ~25 |

Note: Cell viability percentages are approximate values based on graphical data presented in the cited study.[4]

Derivatives obtained from compounds containing a free amino group, particularly those bearing hydrazone and azole fragments, demonstrated the most potent anticancer activity.[1][4] Specifically, compounds 18-22 significantly reduced the viability of A549 cells.[1][5]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[6][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[8]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualization: Anticancer Screening Workflow

Caption: Workflow for Anticancer Evaluation of Novel Compounds.

Antimicrobial Activity

5-oxopyrrolidine derivatives have emerged as attractive scaffolds for developing antimicrobial agents, particularly against multidrug-resistant (MDR) Gram-positive pathogens.[1][2] Certain derivatives show potent and selective activity against clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of novel 5-oxopyrrolidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[11]

| Compound | Moiety/Substituent | Bacterial Strain | MIC (µg/mL)[1] |

| 21 | 5-Nitrothiophene Hydrazone | S. aureus (MRSA) | 1 |

| 21 | 5-Nitrothiophene Hydrazone | S. aureus (Vancomycin Intermediate) | 1 |

| 21 | 5-Nitrothiophene Hydrazone | S. aureus (Linezolid Resistant) | 2 |

| 21 | 5-Nitrothiophene Hydrazone | K. pneumoniae (Carbapenemase+) | >64 |

| 21 | 5-Nitrothiophene Hydrazone | E. coli (Carbapenemase+) | >64 |

| Vancomycin | (Control) | S. aureus (MRSA) | 1 |

| Linezolid | (Control) | S. aureus (Linezolid Resistant) | >16 |

Notably, compound 21 , bearing a 5-nitrothiophene substituent, demonstrated promising activity against various MDR S. aureus strains, comparable to vancomycin and superior to linezolid in a resistant strain.[1] However, it showed no significant activity against the tested Gram-negative pathogens.[1]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[12][13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.[11]

Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader.[11]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for Antimicrobial Evaluation.

Neuroprotective Activity

Derivatives of the 5-oxopyrrolidine scaffold are also being explored for their potential in treating neurological disorders. Research indicates that these compounds can exhibit neuroprotective effects by modulating key signaling pathways and receptors in the central nervous system.[14][15]

Key Findings and Mechanisms

-

NMDA Receptor Antagonism: A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown protective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.[14] One promising compound, 12k , was found to attenuate Ca²⁺ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor, suggesting it acts as an NR2B-NMDA receptor antagonist.[14]

-

Nrf-2 Pathway Activation: A novel 2-oxopyrrolidine derivative, LN-53, was shown to activate the nuclear factor erythroid 2-related factor-2 (Nrf-2) signaling pathway in human epidermal keratinocytes.[15] The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in many neurodegenerative diseases.[15][16] Activation of this pathway enhances the production of antioxidant and detoxifying molecules.[15]

Experimental Protocol: In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)

This assay evaluates a compound's ability to protect neuronal cells from excitotoxicity induced by NMDA.[14]

Principle: Overstimulation of NMDA receptors by agonists like NMDA leads to excessive calcium influx, causing a cascade of events that result in neuronal cell death. A neuroprotective agent can mitigate this damage.[14]

Methodology:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., PC12) in appropriate multi-well plates.

-

Pre-treatment: Incubate the cells with various concentrations of the test 5-oxopyrrolidine derivatives for a defined period (e.g., 1-2 hours).

-

NMDA Exposure: Induce excitotoxicity by adding a specific concentration of NMDA to the cell culture medium.

-

Incubation: Co-incubate the cells with the test compound and NMDA for 24 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell death.

-

Data Analysis: Compare the viability of cells treated with the test compound and NMDA to cells treated with NMDA alone. An increase in viability indicates a neuroprotective effect.

Visualization: Nrf-2 Signaling Pathway Activation

Caption: Simplified Nrf-2 Signaling Pathway Activation.

Synthesis Methodologies

The synthesis of these derivatives often starts from accessible materials like itaconic acid or substituted anilines, undergoing multi-step reactions to build the core and introduce diverse functional moieties.[1][17]

General Synthesis Scheme

A common synthetic route involves the reaction of a primary amine with itaconic acid to form the 5-oxopyrrolidine-3-carboxylic acid core.[17][18] This core can then be converted to an acid hydrazide, which serves as a versatile intermediate for synthesizing a wide range of derivatives, including hydrazones, azoles, and other heterocyclic systems.[1][4]

Visualization: General Synthesis Workflow

Caption: General workflow for the synthesis of 5-oxopyrrolidine derivatives.

Conclusion

Novel 5-oxopyrrolidine derivatives represent a highly promising and versatile class of compounds with demonstrated potential across multiple therapeutic areas. Their significant in vitro efficacy as anticancer, antimicrobial, and neuroprotective agents makes them attractive scaffolds for further lead optimization and drug development. Future research should focus on elucidating their precise mechanisms of action, improving their selectivity, and evaluating their efficacy and safety in in vivo models to translate these promising preclinical findings into viable therapeutic agents.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Journey of Pyroglutamic Acid and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclic derivative of glutamic acid, has traversed a remarkable journey from its initial discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery. Initially recognized for its natural occurrence and role in metabolic pathways, its unique stereochemical properties soon positioned it as a valuable chiral building block for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and development of pyroglutamic acid and its analogs. It delves into the core synthetic methodologies, explores their diverse therapeutic applications, and presents key quantitative pharmacological data. Detailed experimental protocols for seminal synthetic routes are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile molecule's impact on medicinal chemistry.

Introduction: From Obscure Metabolite to Privileged Scaffold

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, was first identified in 1882 through the thermal cyclization of glutamic acid.[1] For many years, it remained a relatively understudied natural amino acid derivative.[1] However, the 20th century witnessed a surge in interest as its presence was detected in various biological systems and its role as a key intermediate in the γ-glutamyl cycle, a critical pathway for glutathione biosynthesis and amino acid transport, was elucidated.[2]

The inherent chirality of L-pyroglutamic acid, readily available from natural sources, made it an attractive starting material for asymmetric synthesis.[3][4] Medicinal chemists began to exploit its rigid, cyclic structure to create conformationally constrained analogs of bioactive molecules, leading to the development of compounds with enhanced potency, selectivity, and metabolic stability. This guide will explore the historical progression of pyroglutamic acid from its foundational discovery to its application in the development of a wide array of therapeutic agents.

The γ-Glutamyl Cycle: A Central Role for Pyroglutamic Acid

Pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, a six-enzyme mediated pathway responsible for the synthesis and degradation of glutathione (GSH), a major cellular antioxidant. The cycle also facilitates the transport of amino acids across cell membranes.

References

"1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" derivatives and analogs

An In-Depth Technical Guide to 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a significant structural motif in medicinal chemistry, known for its presence in various biologically active compounds. The introduction of a bulky, lipophilic naphthalen-1-yl group at the N-1 position creates a unique chemical entity with potential for diverse pharmacological applications. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, serving as a critical resource for professionals in drug discovery and development.

Core Synthesis Strategies

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the reaction of itaconic acid with a primary amine.[1] This straightforward condensation reaction forms the pyrrolidinone ring, which serves as the core for further derivatization. The carboxylic acid moiety at the 3-position is a versatile handle for creating a library of analogs, including esters, amides, and hydrazides. These intermediates can then be converted into more complex heterocyclic systems like hydrazones, pyrazoles, and pyrroles.

A general synthetic workflow is outlined below:

References

Methodological & Application

Synthetic Protocol for 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: An Application Note for Researchers

For dissemination to researchers, scientists, and drug development professionals, this document provides a detailed experimental protocol for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for novel therapeutics. This protocol is based on established methodologies for the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

The core of this synthetic approach involves the cyclocondensation of a primary amine with itaconic acid. This method is a well-documented and efficient route for the preparation of the pyrrolidinone ring system, a prevalent scaffold in medicinal chemistry.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid through the reaction of 1-naphthylamine and itaconic acid.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 1.43 g (10 mmol) | ≥98% |

| Itaconic Acid | C₅H₆O₄ | 130.10 | 1.30 g (10 mmol) | ≥99% |

| Water | H₂O | 18.02 | 50 mL | Deionized |

| Hydrochloric Acid | HCl | 36.46 | As needed | 5% (v/v) |

| Ethanol | C₂H₅OH | 46.07 | As needed | Reagent Grade |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (1.43 g, 10 mmol) and itaconic acid (1.30 g, 10 mmol).

-

Solvent Addition: Add 50 mL of deionized water to the flask.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Continue refluxing for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Acidification: Acidify the cooled mixture to approximately pH 2-3 by the dropwise addition of 5% hydrochloric acid to ensure complete precipitation of the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and inorganic impurities.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Characterization:

The structure and purity of the synthesized 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid should be confirmed by standard analytical techniques:

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the naphthalenyl and pyrrolidinone protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl, carboxylic acid, and aromatic carbons. |

| IR Spectroscopy | Strong absorption bands for the C=O (amide and carboxylic acid) and O-H groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid.

Application Notes and Protocols for Antimicrobial Assays of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The pyrrolidine scaffold has emerged as a significant pharmacophore in the synthesis of new antimicrobial compounds.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and its related derivatives. While specific data for this exact compound is not yet prevalent in public literature, the methodologies outlined are based on established and widely accepted assays for similar molecular classes, including various pyrrolidine and naphthalene derivatives which have shown promising antimicrobial activities.[4][5][6][7][8][9] These protocols will guide researchers in determining the compound's spectrum of activity, potency, and potential mechanism of action.

Background on Pyrrolidine and Naphthalene Scaffolds in Antimicrobial Research

The pyrrolidine ring is a core structure in many natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Modifications on the pyrrolidine ring can lead to compounds with enhanced potency and a broader spectrum of activity. Similarly, the naphthalene moiety is a versatile platform in medicinal chemistry, known for its presence in several FDA-approved antimicrobial agents.[7] The combination of these two pharmacophores in "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" suggests a strong potential for antimicrobial efficacy.

Quantitative Data Summary

Effective evaluation of a novel antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the results obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid

| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Data to be determined | Vancomycin | Expected Range |

| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Data to be determined | Ampicillin | Expected Range |

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Data to be determined | Ciprofloxacin | Expected Range |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Data to be determined | Gentamicin | Expected Range |

| Candida albicans (e.g., ATCC 90028) | Fungal | Data to be determined | Fluconazole | Expected Range |

Table 2: Zone of Inhibition Diameters from Agar Well Diffusion Assay

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) at 100 µ g/well | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Positive Control |

| Staphylococcus aureus | Gram-positive | Data to be determined | Vancomycin (30 µg) | Expected Range |

| Escherichia coli | Gram-negative | Data to be determined | Ciprofloxacin (5 µg) | Expected Range |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11]

Materials:

-

96-well sterile microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial/fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a known antibiotic), a negative/growth control (broth with inoculum and no compound), and a sterility control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[10] This can be assessed visually or by using a microplate reader.

-

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity, where the compound diffuses into the agar and inhibits microbial growth, creating a zone of inhibition.[7][12]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial/fungal strains

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compound solution

-

Positive control antibiotic discs

Procedure:

-

Inoculation:

-

Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland).

-

Evenly swab the entire surface of an MHA plate to create a lawn of bacteria.

-

-

Well Creation:

-

Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

-

Compound Application:

-

Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

-

Place a positive control antibiotic disc on the agar surface.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measurement:

-

Measure the diameter of the zone of inhibition (in mm) around each well and the control disc.

-

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The antimicrobial activity of pyrrolidine derivatives can be attributed to various mechanisms. One plausible mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1] Another potential mechanism is the disruption of the bacterial cell membrane integrity.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid," focusing on the inhibition of DNA gyrase.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive antimicrobial evaluation of "1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives. By systematically applying these methodologies, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. Further studies, such as time-kill kinetics, membrane permeabilization assays, and in vivo efficacy models, will be crucial for a more in-depth understanding of its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. botanyjournals.com [botanyjournals.com]

- 8. hereditybio.in [hereditybio.in]

- 9. emerypharma.com [emerypharma.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The 1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid Scaffold in Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid molecule represents a promising scaffold for drug design, integrating two key pharmacophoric units: the privileged pyrrolidine ring and the biologically active naphthalene moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry due to its three-dimensional nature and capacity for stereochemical diversity.[1] This scaffold is present in numerous natural products and FDA-approved drugs.[2] Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated significant potential as analgesic, antihypoxic, antiproliferative, and antibacterial agents. The incorporation of a naphthalene group is also a well-established strategy in drug discovery, with naphthalimide derivatives known for their therapeutic characteristics, including antitumor and anti-inflammatory activities.[3]

While direct biological data for 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, its structural analogues have shown considerable promise, particularly in the development of novel antimicrobial and anticancer agents.[4][5] These application notes provide an overview of the potential applications of this scaffold, supported by data from closely related compounds, and offer detailed protocols for its evaluation.

Synthesis and Derivatization

The core scaffold, 1-substituted 5-oxopyrrolidine-3-carboxylic acids, can be synthesized via the cyclization of itaconic acid with a primary amine.[6] For the title compound, this would involve the reaction of itaconic acid with 1-naphthalenamine.

This core structure serves as a versatile building block for creating a library of diverse compounds. The carboxylic acid moiety at the 3-position is a key handle for derivatization. For instance, it can be converted to an ester and subsequently to an acid hydrazide.[4][7] This hydrazide intermediate can then be reacted with various aldehydes or ketones to produce a wide range of hydrazones, a compound class known for its broad spectrum of biological activities.[7][8] Further cyclization reactions can yield various heterocyclic systems like azoles and diazoles.[5]

Caption: General workflow for derivatization of the core scaffold.

Potential Therapeutic Applications

Based on the biological activities of structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives, the 1-(naphthalen-1-yl) scaffold is a promising starting point for developing agents targeting infectious diseases and cancer.

Antimicrobial Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acids have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[4][5] Hydrazone derivatives, in particular, have shown potent effects. For example, hydrazones bearing 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties have exhibited strong inhibition of Staphylococcus aureus and Escherichia coli.[7][8] Some compounds have also shown excellent results in disrupting bacterial biofilms.[8][9]

The data below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids against various bacterial strains.

| Compound Class | Derivative Moiety | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Benzylidene | S. aureus ATCC 9144 | 3.9 | [7][8] |

| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-Nitro-thien-2-yl | S. aureus ATCC 9144 | 7.8 | [7] |

| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-Nitro-furan-2-yl | S. aureus ATCC 9144 | 15.6 | [7] |

| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-Nitro-thien-2-yl | E. coli ATCC 8739 | 7.8 | [7] |

| Bishydrazone of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-Nitrothiophene | S. aureus (MRSA) | 2 | [10] |

| Hydrazone of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-Nitrothien-2-yl | C. auris (MDR) | 16 | [4][11] |

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives.[5][11] Compounds bearing azole and bishydrazone moieties have shown potent activity against human lung adenocarcinoma (A549) cells.[5][12] The cytotoxic effects of these compounds are often evaluated against non-cancerous cell lines to determine their selectivity.[11]

The table below presents the anticancer activity of selected 5-oxopyrrolidine derivatives against the A549 cell line.

| Compound Class | Derivative Moiety | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | - | A549 | 100 | ~85 | [11] |

| Hydrazone of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | 4-Dimethylaminobenzylidene | A549 | 100 | ~75 | [11] |

| Bishydrazone of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | Isatin | A549 | 100 | ~40 | [11] |